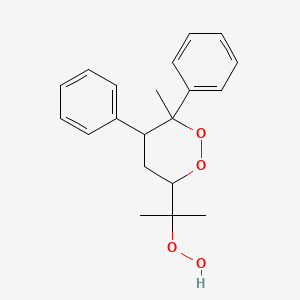![molecular formula C15H30OSi3 B14227450 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane CAS No. 823207-48-3](/img/structure/B14227450.png)
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is a unique organosilicon compound characterized by its complex structure. This compound features a disilane backbone with various substituents, including phenyl, propan-2-yl, and trimethylsilyl groups. Its unique structure makes it an interesting subject for research in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane typically involves multiple steps:
Formation of the Disilane Backbone: This can be achieved through the reaction of chlorosilanes with lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Introduction of Phenyl and Propan-2-yl Groups: These groups can be introduced via Grignard reactions, where phenylmagnesium bromide and isopropylmagnesium chloride react with the disilane backbone.
Addition of Trimethylsilyl Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield simpler silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Halogenated silanes
Applications De Recherche Scientifique
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in silicone-based medical devices.
Industry: Utilized in the production of specialty silicones and as a catalyst in certain polymerization reactions.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a subject of interest in biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)disilane: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1,1,1-Trimethyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane:
Uniqueness
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
823207-48-3 |
|---|---|
Formule moléculaire |
C15H30OSi3 |
Poids moléculaire |
310.65 g/mol |
Nom IUPAC |
trimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)silane |
InChI |
InChI=1S/C15H30OSi3/c1-14(2)19(18(6,7)8,16-17(3,4)5)15-12-10-9-11-13-15/h9-14H,1-8H3 |
Clé InChI |
IURIBHIPLVINLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


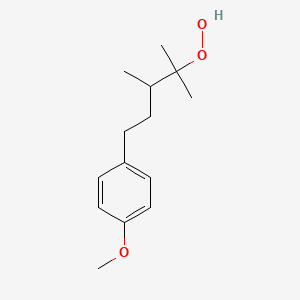

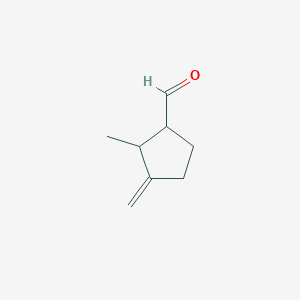
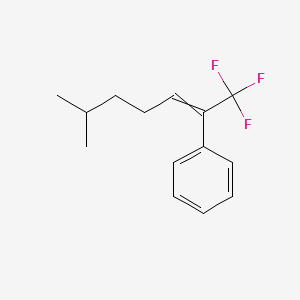
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
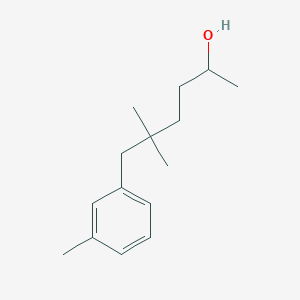


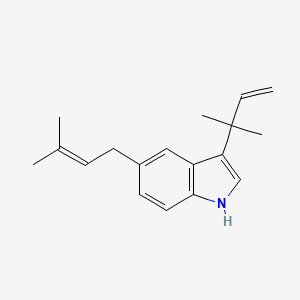
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
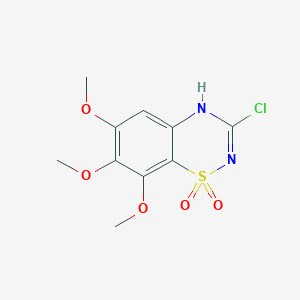
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
